1,4-phenylene bis(diethylcarbamate)
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(diethylcarbamoyloxy)phenyl] N,N-diethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-5-17(6-2)15(19)21-13-9-11-14(12-10-13)22-16(20)18(7-3)8-4/h9-12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTNGDSBYCLOIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC=C(C=C1)OC(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 1,4 Phenylene Bis Diethylcarbamate
Role as a Directed Metalation Group (DMG) in Regioselective Aromatic Functionalization
The carbamate (B1207046) functional group is a powerful directed metalation group (DMG) in organic synthesis. wikipedia.orguwindsor.ca This capability is central to the chemical reactivity of 1,4-phenylene bis(diethylcarbamate), allowing for precise functionalization of the aromatic ring.
The primary role of the diethylcarbamate groups in 1,4-phenylene bis(diethylcarbamate) is to direct metalation, specifically lithiation, to the positions ortho to themselves on the aromatic ring. wikipedia.orguwindsor.ca This process, known as directed ortho-metalation (DoM), occurs through the coordination of a strong organolithium base, such as n-butyllithium, to the Lewis basic oxygen atom of the carbamate. wikipedia.orgbaranlab.org This coordination creates a temporary complex that positions the organolithium reagent in close proximity to the ortho-protons of the aromatic ring, facilitating their abstraction.
The resulting ortho-lithiated species is a highly reactive intermediate that can then be quenched with a variety of electrophiles to introduce a wide range of functional groups exclusively at the ortho positions. wikipedia.org This method provides a significant advantage over traditional electrophilic aromatic substitution reactions, which often yield a mixture of ortho and para isomers. wikipedia.org The general pathway for the ortho-lithiation and subsequent electrophilic quench of a carbamate-substituted aromatic ring is a well-established synthetic strategy. wikipedia.orguwindsor.ca
A potential competing reaction is the anionic Fries rearrangement, also known as the Snieckus rearrangement, where the lithiated carbamate can rearrange, particularly at elevated temperatures, to form an ortho-hydroxy amide. uwindsor.ca The stability of the ortho-lithiated diethylcarbamate intermediate is a key factor, with lower temperatures (e.g., -78 °C) favoring the desired electrophilic substitution pathway. uwindsor.ca
In the case of 1,4-phenylene bis(diethylcarbamate), the presence of two directing groups introduces the possibility of competitive metalation. The regioselectivity of the lithiation is determined by several factors, including the stoichiometry of the organolithium base, the reaction temperature, and the nature of the solvent.
With two identical directing groups in a para-relationship, the initial metalation is expected to occur at any of the four equivalent ortho positions. The introduction of the first substituent via electrophilic quench would then influence the position of a second metalation, should one be desired. The steric bulk and electronic nature of the first-introduced substituent would play a significant role in directing the second lithiation. For instance, a bulky substituent might sterically hinder the adjacent ortho-positions, favoring metalation at the remaining available sites.
The relative strength of the carbamate group as a DMG is considered strong, comparable to amides and methoxy (B1213986) groups. wikipedia.org The efficiency of the lithiation can often be enhanced by the addition of chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA), which can break down the aggregation of organolithium reagents and increase their basicity. cardiff.ac.uk
| Factor | Influence on Metalation | Typical Conditions |
| Directed Metalation Group (DMG) | Directs lithiation to the ortho position through coordination. The diethylcarbamate group is a strong DMG. | Diethylcarbamate |
| Organolithium Reagent | Acts as a strong base to deprotonate the aromatic ring. | n-Butyllithium, sec-Butyllithium, tert-Butyllithium |
| Temperature | Lower temperatures (-78 °C) are crucial to prevent the anionic Fries rearrangement and ensure the stability of the lithiated intermediate. | -78 °C to 0 °C |
| Solvent | Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used to solvate the organolithium reagent. | Tetrahydrofuran (THF), Diethyl ether |
| Additive | Chelating agents like TMEDA can accelerate the reaction by deaggregating the organolithium reagent. | TMEDA |
Participation in Macromolecular Synthesis and Polymerization Processes
The bifunctional nature of 1,4-phenylene bis(diethylcarbamate) makes it a potential monomer for the synthesis of various polymer architectures, particularly those incorporating phenylene units into the main chain.
Poly(p-phenylene)s (PPPs) are a class of polymers known for their high thermal stability, mechanical strength, and interesting electronic properties. physicsjournal.net The synthesis of soluble and processable PPPs often requires the introduction of flexible side chains onto the rigid polymer backbone. physicsjournal.net While not directly reported, 1,4-phenylene bis(diethylcarbamate) or its derivatives could conceptually serve as monomers in polymerization reactions. Following polymerization, the carbamate groups could potentially be hydrolyzed to hydroxyl groups, yielding a poly(p-phenylene) with phenolic functionalities. These functionalities could then be further modified to tune the polymer's properties.
Related phenylene-based monomers are used in the synthesis of various polymers. For example, poly(phenylene methylene) is synthesized from benzyl (B1604629) chloride, and its properties can be modified by incorporating other monomers. nih.gov
Two prominent methods for the synthesis of poly(phenylene)s are oxidative coupling polymerization and Suzuki polycondensation.
Oxidative Coupling Polymerization: This method typically involves the polymerization of monomers like 1,4-diethynylbenzene (B1207667) to form highly conjugated polymers. iastate.edunih.gov While 1,4-phenylene bis(diethylcarbamate) itself is not a suitable monomer for this specific type of oxidative coupling, derivatives of it could be. For instance, if the carbamate groups were used to direct the introduction of polymerizable functionalities, such as ethynyl (B1212043) groups, onto the phenylene ring, the resulting monomer could then undergo oxidative coupling. The mechanism of such a polymerization would likely involve the formation of radical species and their subsequent coupling. nih.gov
Suzuki Polycondensation: This is a powerful and versatile cross-coupling reaction for the formation of C-C bonds and is widely used for the synthesis of PPPs. rsc.orgresearchgate.net A typical Suzuki polycondensation involves the reaction of a dihaloaromatic monomer with an aromatic diboronic acid or ester in the presence of a palladium catalyst and a base. rsc.org
To utilize 1,4-phenylene bis(diethylcarbamate) in a Suzuki polycondensation, it would first need to be converted into a suitable monomer. For example, the directed ortho-metalation capability of the carbamate groups could be employed to introduce two halogen atoms (e.g., bromine or iodine) ortho to each carbamate group. This dihalogenated monomer could then be reacted with a phenylene-1,4-diboronic acid derivative in a Suzuki polycondensation to yield a poly(p-phenylene) with pendant diethylcarbamate groups. The mechanism of Suzuki polycondensation is well-studied and involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination at the palladium center. rsc.org
| Polymerization Method | Monomer Requirement | Potential Role of 1,4-Phenylene Bis(diethylcarbamate) | Key Mechanistic Steps |
| Oxidative Coupling | Monomers with polymerizable groups (e.g., ethynyl). | The carbamate groups could direct the synthesis of a suitable di-functionalized monomer. | Formation and coupling of radical intermediates. |
| Suzuki Polycondensation | Dihaloaromatic and diboronic acid/ester monomers. | The carbamate groups could direct the halogenation of the aromatic ring to create a dihalo-monomer. | Oxidative addition, transmetalation, reductive elimination. |
Transformation Reactions and Functional Group Interconversions
The diethylcarbamate groups in 1,4-phenylene bis(diethylcarbamate) can undergo various transformation reactions, allowing for the conversion of this compound into other useful chemical entities. ub.edusolubilityofthings.commit.edu
A primary transformation is the hydrolysis of the carbamate esters to yield hydroquinone (B1673460) (1,4-dihydroxybenzene). This can be achieved under either acidic or basic conditions. The hydrolysis proceeds through the cleavage of the ester linkage.
Furthermore, the carbamate group can be converted into other functional groups. For instance, reduction of the carbamate can lead to the formation of the corresponding methyl-protected phenol (B47542) or, under harsher conditions, cleavage to the phenol. The specific products would depend on the reducing agent and reaction conditions employed.
The ability to interconvert the carbamate functionality is a key aspect of its utility in multi-step organic synthesis, where it can be used as a protecting group for a phenol or as a temporary directing group that is later removed or transformed. vanderbilt.edu
Reactivity of Carbamate Moieties (e.g., Hydrolysis, Transcarbamoylation)
The carbamate groups in 1,4-phenylene bis(diethylcarbamate) are amide-ester hybrids, and their reactivity reflects this dual nature. nih.gov They are generally stable but can undergo reactions such as hydrolysis and transcarbamoylation under specific conditions. nih.govnih.gov
Hydrolysis: The hydrolysis of carbamates is a critical aspect of their chemistry, particularly for carbamate-based prodrugs where the rate of hydrolysis determines the release of the active drug. nih.gov The process involves the cleavage of the carbamate bond to yield the corresponding alcohol (in this case, hydroquinone), diethylamine (B46881), and carbon dioxide. The rate of hydrolysis is influenced by pH and the presence of catalysts. Generally, the carbamate carbonyl carbon is less electrophilic than that of an ester, which can make these transformations challenging. nih.gov
Transcarbamoylation: This reaction involves the transfer of the carbamoyl (B1232498) group (CON(C₂H₅)₂) from the phenylene dioxide to another nucleophile, such as an amine or an alcohol. nih.gov Transcarbamoylation is a key reaction in the synthesis of other carbamate derivatives. nih.gov The reaction can be catalyzed by acids or strong organic bases. nih.gov For instance, the use of superbase ionic liquids has been shown to promote the transcarbamoylation of methyl N-substituted carbamates. nih.gov
The reactivity of the carbamate moieties can be summarized in the following table:
| Reaction | Description | Conditions | Products |
| Hydrolysis | Cleavage of the carbamate bond. | Acidic or basic conditions, potentially with enzymatic catalysis. | Hydroquinone, Diethylamine, Carbon Dioxide |
| Transcarbamoylation | Transfer of the carbamoyl group to a different nucleophile. | Can be promoted by acid catalysis, conventional heating, or strong bases. | New carbamate derivative and hydroquinone. |
Chemical Transformations of the Phenylene Core
The phenylene core of 1,4-phenylene bis(diethylcarbamate) is an aromatic ring and is susceptible to electrophilic aromatic substitution reactions. The two diethylcarbamate groups are activating and ortho-, para-directing. Given that the para positions are already substituted, electrophilic attack would be directed to the ortho positions relative to the carbamate groups.
However, the bulkiness of the diethylcarbamate groups may pose a steric hindrance to incoming electrophiles. The specific reaction conditions would determine the feasibility and outcome of such transformations. For example, in the development of ligands for the von Hippel–Lindau (VHL) E3 ubiquitin ligase, the phenylene core of similar molecules has been modified to introduce further chemical diversity. nih.govchemrxiv.org These modifications can include the introduction of substituents or the use of tailored phenylene fragments to influence the molecule's binding affinity and biological activity. nih.gov
Potential transformations of the phenylene core are outlined below:
| Reaction Type | Potential Reagents | Expected Products |
| Nitration | HNO₃/H₂SO₄ | 2-Nitro-1,4-phenylene bis(diethylcarbamate) |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 2-Bromo- or 2-Chloro-1,4-phenylene bis(diethylcarbamate) |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-Acyl-1,4-phenylene bis(diethylcarbamate) |
| Friedel-Crafts Alkylation | RCl/AlCl₃ | 2-Alkyl-1,4-phenylene bis(diethylcarbamate) |
It is important to note that the carbamate groups themselves could be sensitive to the strong acidic conditions often employed in electrophilic aromatic substitution reactions, potentially leading to side reactions or decomposition.
Noncovalent Interactions and Molecular Recognition Phenomena
The carbamate moiety contains both hydrogen bond donors (the N-H group, although in this case it is N-alkylated) and acceptors (the carbonyl oxygen). While 1,4-phenylene bis(diethylcarbamate) lacks an N-H bond for classical hydrogen donation, the carbonyl oxygens can act as potent hydrogen bond acceptors. The phenyl ring can participate in π-π stacking and other π-interactions. nih.gov
A study on the related compound, diethyl N,N′-(1,3-phenylene)dicarbamate, demonstrated its ability to act as a receptor for theophylline (B1681296) through the formation of N-H···O=C hydrogen bonds, which induced a conformational change in the host molecule. nih.gov Although 1,4-phenylene bis(diethylcarbamate) has a different substitution pattern, it is expected to exhibit similar, though geometrically distinct, noncovalent interactions. The understanding of these interactions is vital for applications in molecular recognition and the design of new materials. nih.gov
The types of noncovalent interactions involving 1,4-phenylene bis(diethylcarbamate) are summarized below:
| Interaction Type | Participating Groups | Significance |
| Hydrogen Bonding | Carbonyl oxygens as acceptors. | Formation of supramolecular assemblies and host-guest complexes. |
| π-π Stacking | Phenylene core. | Contributes to crystal packing and stabilization of molecular complexes. |
| van der Waals Forces | Entire molecule. | General intermolecular attractive forces influencing physical properties. |
Advanced Spectroscopic and Analytical Methodologies in Research on 1,4 Phenylene Bis Diethylcarbamate
Vibrational Spectroscopy for Reaction Monitoring and Structural Elucidation
Vibrational spectroscopy, encompassing FTIR and Raman techniques, is fundamental for identifying the functional groups present in a molecule and for monitoring the progress of a chemical reaction.
FTIR spectroscopy is a powerful tool for the qualitative analysis of 1,4-phenylene bis(diethylcarbamate). The synthesis, typically involving the reaction of hydroquinone (B1673460) with diethylcarbamoyl chloride or 1,4-phenylene diisocyanate with ethanol, can be monitored by observing the appearance and disappearance of characteristic vibrational bands.
For 1,4-phenylene bis(diethylcarbamate), key expected absorptions would include:
C=O (Carbonyl) Stretching: The carbamate (B1207046) group (-O-(C=O)-N) would exhibit a strong absorption band, typically in the range of 1730-1680 cm⁻¹. The exact position would indicate the electronic environment and potential for hydrogen bonding.
C-N Stretching: This bond within the carbamate and diethylamino group would show absorptions in the 1350-1200 cm⁻¹ region.
C-O Stretching: The ester-like C-O bonds of the carbamate would produce strong peaks, typically around 1250-1000 cm⁻¹.
Aromatic C=C Stretching: The 1,4-disubstituted benzene (B151609) ring would display characteristic peaks in the 1600-1450 cm⁻¹ region.
C-H Stretching: Aliphatic C-H stretches from the ethyl groups would appear just below 3000 cm⁻¹, while aromatic C-H stretches would be found just above 3000 cm⁻¹.
Aromatic C-H Bending: Out-of-plane bending vibrations for the para-substituted ring are expected in the 850-800 cm⁻¹ range.
Without experimental data, a specific data table cannot be generated.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Product Characterization
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules in solution.
¹H NMR spectroscopy would confirm the structure of 1,4-phenylene bis(diethylcarbamate) by showing the number of different types of protons and their neighboring environments. Due to the molecule's symmetry, a relatively simple spectrum is expected.
Expected ¹H NMR Signals:
| Protons | Multiplicity | Integration | Approximate Chemical Shift (δ, ppm) |
|---|---|---|---|
| Phenyl (Ar-H ) | Singlet | 4H | 7.0-7.5 |
| Methylene (B1212753) (-N-CH₂ -CH₃) | Quartet | 8H | 3.3-3.6 |
| Methyl (-N-CH₂-CH₃ ) | Triplet | 12H | 1.1-1.4 |
Note: This table is predictive and not based on experimental data.
The quartet and triplet patterns of the ethyl groups are classic indicators of this moiety. The single peak for the four aromatic protons is due to the chemical and magnetic equivalence resulting from the molecule's symmetry.
¹³C NMR spectroscopy provides direct information about the carbon framework. Due to the molecule's symmetry, the number of signals would be reduced.
Expected ¹³C NMR Signals:
| Carbon Atom | Approximate Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C =O) | 150-160 |
| Aromatic C -O | 145-155 |
| Aromatic C -H | 120-125 |
| Methylene (-N-CH₂ -CH₃) | 40-45 |
| Methyl (-N-CH₂-CH₃ ) | 12-16 |
Note: This table is predictive and not based on experimental data.
For unambiguous assignment of all proton and carbon signals, 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): Would show the coupling between the methylene protons and the methyl protons of the ethyl groups.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal directly to its attached carbon atom (e.g., linking the aromatic proton singlet to the aromatic C-H carbon signal).
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations. For instance, it could show a correlation from the methylene protons to the carbonyl carbon and the aromatic carbons, confirming the connectivity of the entire carbamate structure.
Mass Spectrometry for Molecular Weight Verification and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable analytical technique for the characterization of 1,4-phenylene bis(diethylcarbamate). It provides crucial information for verifying the molecular weight of the compound and for elucidating its structure through the analysis of its fragmentation pathways. Electron ionization (EI) is a commonly employed hard ionization technique that leads to extensive fragmentation, generating a unique mass spectrum that can be considered a molecular fingerprint. wikipedia.orgcreative-proteomics.commetwarebio.com
Upon introduction into the mass spectrometer, 1,4-phenylene bis(diethylcarbamate) would be subjected to a beam of high-energy electrons, typically at 70 eV. libretexts.org This results in the ejection of an electron from the molecule, forming a molecular ion (M⁺•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the parent compound. Due to the presence of the stable aromatic ring, the molecular ion peak for 1,4-phenylene bis(diethylcarbamate) is expected to be observable. youtube.com
The subsequent fragmentation of the molecular ion is a complex process governed by the relative stability of the resulting fragments. For 1,4-phenylene bis(diethylcarbamate), the fragmentation is anticipated to proceed through several key pathways, primarily involving the cleavage of the carbamate functional groups.
A characteristic fragmentation pattern for carbamates involves the loss of carbon dioxide (CO2), a neutral molecule with a mass of 44 Da. nih.gov In the case of 1,4-phenylene bis(diethylcarbamate), this could occur from the molecular ion or subsequent fragment ions. Another prominent fragmentation pathway is the α-cleavage, where the bond adjacent to the nitrogen atom of the diethylamino group is broken. wikipedia.orgmiamioh.edu This would result in the loss of an ethyl radical (•CH2CH3, 29 Da) or a larger fragment containing the diethylamino group.
The cleavage of the ester bond (O-C=O) is also a likely fragmentation event, leading to the formation of ions corresponding to the phenylene dication and the diethylcarbamate radical, or vice versa. The stability of the aromatic ring would favor the retention of the charge on the phenylene-containing fragments. youtube.comlibretexts.org
A plausible fragmentation pathway for 1,4-phenylene bis(diethylcarbamate) is outlined below:
Initial Ionization: Formation of the molecular ion (M⁺•).
Loss of a Diethylcarbamoyl Radical: Cleavage of the phenyl-oxygen bond to lose a •O(CO)N(C2H5)2 radical.
Loss of a Diethylcarbamate Group: Cleavage to form an ion corresponding to the protonated phenylene diisocyanate or a related structure.
Sequential Loss of Diethylamino Groups: Fragmentation of the carbamate moieties.
Decarboxylation: Loss of CO2 from various fragment ions. nih.gov
McLafferty Rearrangement: A potential rearrangement reaction involving the transfer of a gamma-hydrogen from one of the ethyl groups to the carbonyl oxygen, followed by the elimination of a neutral alkene (ethene). wikipedia.org
The resulting mass spectrum would be a complex pattern of peaks, with the relative intensities of the fragment ions providing valuable information for the structural confirmation of 1,4-phenylene bis(diethylcarbamate).
Table 1: Predicted Mass Spectrometry Fragmentation Data for 1,4-Phenylene Bis(diethylcarbamate)
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 322 | [M]⁺• (Molecular Ion) | Electron Ionization |
| 293 | [M - C2H5]⁺ | Loss of an ethyl radical |
| 249 | [M - N(C2H5)2]⁺ | Loss of a diethylamino radical |
| 221 | [M - O(CO)N(C2H5)2]⁺ | Loss of a diethylcarbamoyl radical |
| 177 | [M - O(CO)N(C2H5)2 - CO2]⁺ | Subsequent loss of carbon dioxide |
| 116 | [O=C=N-C6H4-N=C=O]⁺• | Phenylenediisocyanate radical cation |
| 108 | [HO-C6H4-OH]⁺• | Hydroquinone radical cation |
| 72 | [N(C2H5)2]⁺ | Diethylamino cation |
Note: The m/z values are based on the most common isotopes. The actual spectrum may show isotopic peaks.
UV-Visible Spectroscopy for Electronic Transitions and Reaction Kinetics
UV-Visible (UV-Vis) spectroscopy is a valuable analytical tool for studying compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. For 1,4-phenylene bis(diethylcarbamate), the primary chromophore is the substituted benzene ring.
The UV-Vis spectrum of 1,4-phenylene bis(diethylcarbamate) is expected to exhibit absorption bands arising from π → π* electronic transitions within the aromatic system. The presence of the two diethylcarbamate substituents on the phenylene ring will influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The carbamate groups, acting as auxochromes, can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. libretexts.org The extent of conjugation in the molecule is a key determinant of the absorption wavelength; as conjugation increases, the energy gap between the π and π* orbitals decreases, resulting in absorption at longer wavelengths. libretexts.org
Table 2: Expected Electronic Transitions for 1,4-Phenylene Bis(diethylcarbamate)
| Transition Type | Expected Wavelength Range (nm) | Associated Chromophore |
| π → π | 200 - 280 | Phenyl ring and C=O of carbamate |
| n → π | > 280 | Carbonyl group of carbamate (often weak) |
Note: The exact λmax and ε values would need to be determined experimentally.
Beyond structural characterization, UV-Vis spectroscopy is a powerful technique for monitoring the kinetics of chemical reactions involving 1,4-phenylene bis(diethylcarbamate). researchgate.net By tracking the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined. For instance, the hydrolysis of the carbamate linkages in 1,4-phenylene bis(diethylcarbamate) to produce 1,4-hydroquinone and diethylamine (B46881) can be monitored if the reactants and products have distinct UV-Vis spectra. sctunisie.orgemerginginvestigators.org
The formation of 1,4-phenylene bis(diethylcarbamate) from 1,4-hydroquinone and a suitable diethylcarbamoylating agent could also be followed using UV-Vis spectroscopy. rsc.org The appearance of the absorption bands corresponding to the product or the disappearance of the reactant bands would allow for the calculation of reaction rates, rate constants, and the investigation of reaction mechanisms. um.edu.myresearchgate.net For example, if a reaction follows pseudo-first-order kinetics, a plot of the natural logarithm of the absorbance versus time would yield a straight line, the slope of which is related to the rate constant. sctunisie.org The presence of an isosbestic point in the spectra taken at different time intervals would indicate a clean conversion of one species to another without the accumulation of intermediates. sctunisie.org
The utility of UV-Vis spectroscopy in studying the reaction kinetics of similar phenylcarbamate systems has been demonstrated in the literature, where it has been used to follow reactions such as the formation of ureas. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,4-phenylene bis(diethylcarbamate), and how are intermediates characterized?
- Methodological Answer : A common approach involves reacting 1,4-phenylenediamine with diethyl carbamoyl chloride under anhydrous conditions. Key intermediates (e.g., 1,4-phenylenediamine derivatives) are characterized using FT-IR (to confirm carbamate C=O stretching at ~1700 cm⁻¹) and ¹H/¹³C NMR (to verify aromatic proton environments and carbamate methyl/methylene groups) . For crystallographic validation, single-crystal X-ray diffraction is employed to resolve bond lengths and angles, as demonstrated in structurally analogous bis-carbamates .
Q. How can researchers confirm the purity and structural integrity of 1,4-phenylene bis(diethylcarbamate)?
- Methodological Answer : Combine HPLC (with UV detection at ~254 nm) for purity assessment and elemental analysis (C, H, N) to verify stoichiometry. Mass spectrometry (ESI-TOF) provides molecular ion peaks (e.g., [M+H]⁺), as seen in related bis-carbamates . Thermal stability is assessed via TGA , with decomposition temperatures (>200°C) indicating suitability for high-temperature applications .
Q. What spectroscopic techniques are critical for distinguishing 1,4-phenylene bis(diethylcarbamate) from positional isomers?
- Methodological Answer : NOESY NMR can differentiate para-substituted isomers (e.g., 1,4- vs. 1,3-phenylene) by analyzing through-space coupling. UV-Vis spectroscopy (λmax shifts in aromatic transitions) and XRD (crystal packing differences) further resolve structural ambiguities .
Advanced Research Questions
Q. How can reaction conditions for synthesizing 1,4-phenylene bis(diethylcarbamate) be optimized using computational or statistical tools?
- Methodological Answer : Employ Response Surface Methodology (RSM) with a Central Composite Design (CCD) to optimize parameters (e.g., temperature, solvent ratio, reagent stoichiometry). For example, analogous multi-component reactions achieved 89% yield at 89°C in EtOH/H₂O (85:15) via CCD . DFT calculations (e.g., Gibbs free energy of intermediates) guide mechanistic insights into carbamate formation .
Q. What are the degradation pathways of 1,4-phenylene bis(diethylcarbamate) under thermal or hydrolytic stress, and how are degradation products identified?
- Methodological Answer : Conduct accelerated aging studies (e.g., 70°C/75% RH for 28 days) with LC-MS/MS to track hydrolytic products (e.g., 1,4-phenylenediamine and diethylamine). GC-MS identifies volatile byproducts, while FT-IR monitors carbamate bond cleavage (~1700 cm⁻¹ loss) .
Q. How does 1,4-phenylene bis(diethylcarbamate) interact with polymer matrices in composite materials, and what analytical methods quantify its dispersion?
- Methodological Answer : Use SEM-EDS to map elemental distribution (e.g., nitrogen from carbamate groups) within polymers. DSC evaluates glass transition temperature (Tg) shifts, indicating molecular-level dispersion. TGA-FTIR correlates thermal stability with interfacial interactions, as shown in flame-retardant phosphate analogs .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of 1,4-phenylene bis(diethylcarbamate)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
